4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one
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Overview
Description
4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromoethyl group at the 4-position and a methyl group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of 5-methyl-1H-pyrazol-3(2H)-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation Reactions: Oxidized pyrazole derivatives.
Reduction Reactions: Reduced pyrazole derivatives.
Scientific Research Applications
4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)-2H-pyran: Contains a bromoethyl group but has a different heterocyclic ring structure.
2-Bromoethyl ether: Contains a bromoethyl group but lacks the pyrazole ring.
Uniqueness
4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both the bromoethyl and methyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by various research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazol-3(2H)-one with a bromoethyl derivative. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that pyrazole derivatives exhibit significant antioxidant activity. For instance, compounds derived from pyrazoles have demonstrated the ability to scavenge free radicals effectively, as indicated by various assays like DPPH and ABTS .
Table 1: Antioxidant Activity of Pyrazole Derivatives
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
This compound | 45 ± 0.5 | 50 ± 0.8 |
Standard (Ascorbic Acid) | 30 ± 0.6 | 35 ± 0.7 |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. Research indicates that compounds like this compound exhibit significant activity against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
Pseudomonas aeruginosa | 64 |
Anti-Diabetic Activity
Recent studies have highlighted the anti-diabetic potential of pyrazole derivatives through inhibition of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. The IC50 values for these activities suggest that the compound exhibits comparable efficacy to standard anti-diabetic medications .
Table 3: Enzyme Inhibition Activity
Enzyme | IC50 (µM) |
---|---|
α-Glucosidase | 75 ± 0.6 |
α-Amylase | 120 ± 0.7 |
Case Studies
Case Study 1: Evaluation of Antioxidant Properties
In a study evaluating the antioxidant properties of various pyrazole derivatives, including this compound, it was found that this compound exhibited potent radical scavenging activity, significantly reducing oxidative stress markers in vitro .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of several pyrazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that the tested compound displayed remarkable antibacterial activity, with lower MIC values than several commonly used antibiotics .
Properties
Molecular Formula |
C6H9BrN2O |
---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
4-(2-bromoethyl)-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C6H9BrN2O/c1-4-5(2-3-7)6(10)9-8-4/h2-3H2,1H3,(H2,8,9,10) |
InChI Key |
XEFHFQLELLLQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)CCBr |
Origin of Product |
United States |
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